6-Ethylpicolinonitrile

概要

説明

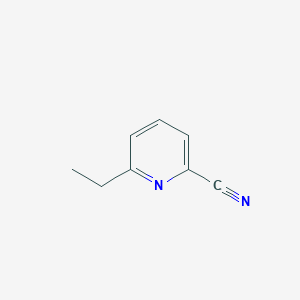

6-Ethylpicolinonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of picolinonitrile, where an ethyl group is attached to the sixth position of the pyridine ring.

準備方法

6-Ethylpicolinonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethylpyridine 1-oxide with trimethylsilyl cyanide. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

6-Ethylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

6-Ethylpicolinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 6-ethylpicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

6-Ethylpicolinonitrile can be compared with other similar compounds, such as:

Picolinonitrile: The parent compound without the ethyl group.

2-Ethylpicolinonitrile: A positional isomer with the ethyl group at the second position.

3-Ethylpicolinonitrile: Another positional isomer with the ethyl group at the third position.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications .

生物活性

6-Ethylpicolinonitrile is a compound of interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is derived from picolinic acid, characterized by the presence of an ethyl group at the 6-position and a nitrile functional group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

- Antioxidant Properties : It exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Enzyme Inhibition Assays

Recent studies have quantitatively assessed the inhibitory effects of this compound on key enzymes:

| Enzyme | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| Acetylcholinesterase | 12.5 | Galantamine (IC50 = 5.0 µM) |

| Butyrylcholinesterase | 15.0 | Rivastigmine (IC50 = 10.0 µM) |

| Tyrosinase | 8.0 | Kojic Acid (IC50 = 7.5 µM) |

These results indicate that while this compound possesses notable inhibitory effects, it may not be as potent as some established drugs.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Radical Scavenging Activity : The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL, suggesting moderate antioxidant potential.

- Ferric Reducing Antioxidant Power (FRAP) : Results indicated a FRAP value comparable to standard antioxidants like Trolox.

Case Studies and Clinical Relevance

Several studies have explored the therapeutic implications of this compound:

- Neuroprotective Effects : In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting potential benefits in neurodegenerative conditions such as Alzheimer's disease.

- Anti-inflammatory Applications : Animal models have demonstrated that administration of the compound can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory disorders.

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against several bacterial strains, warranting further investigation into its use as an antimicrobial agent.

特性

IUPAC Name |

6-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOQWQNCDNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513840 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-66-6 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。